molecular formula C15H13FO5S B565166 Flurbiprofen Sulfate CAS No. 1159977-37-3

Flurbiprofen Sulfate

Numéro de catalogue: B565166
Numéro CAS: 1159977-37-3
Poids moléculaire: 324.322
Clé InChI: MTGSLULZVAGEDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain or inflammation caused by osteoarthritis or rheumatoid arthritis . It is a member of the phenylalkanoic acid derivative family of NSAIDs . It is primarily indicated as a pre-operative anti-miotic (in an ophthalmic solution) as well as orally for arthritis or dental pain .


Synthesis Analysis

An efficient method for the synthesis of (S)-flurbiprofen has been reported, which involves the preparation of 1 from 4-bromo-2-fluorobiphenyl . This method achieves a good overall yield (20%) and high enantioselectivity (96%) .


Molecular Structure Analysis

Flurbiprofen has a molecular formula of C15H13FO2 . The IUPAC name is 2-(3-fluoro-4-phenylphenyl)propanoic acid . The InChI is 1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) .


Chemical Reactions Analysis

Flurbiprofen may decrease the excretion rate of Chromous sulfate which could result in a higher serum level . It has also been used in the quantification of flurbiprofen in rat plasma .


Physical and Chemical Properties Analysis

Flurbiprofen has a molecular weight of 244.26 g/mol . It is a fluorobiphenyl and a monocarboxylic acid . It is functionally related to a propionic acid . It derives from a hydride of a biphenyl .

Applications De Recherche Scientifique

  • Biotransformation by Microorganisms : A study conducted by Amadio et al. (2010) investigated the biotransformation of flurbiprofen in Cunninghamella species, finding mono- and dihydroxylated metabolites and identifying a major metabolite, 4'-hydroxyflurbiprofen, after isolation via high-pressure liquid chromatography (Amadio, Gordon, & Murphy, 2010).

  • Cytotoxic Effects on Human Lymphocytes : Timocin et al. (2016) explored the genotoxic and cytotoxic effects of flurbiprofen on human cultured lymphocytes, finding significant cytotoxic effects but no genotoxic effects (Timocin, Ila, Dordu, Husunet, Tazehkand, Valipour, & Topaktaş, 2016).

  • Transdermal Drug Delivery : Naeem et al. (2015) studied the formulation and characterization of gel-based microemulsions for topical delivery of flurbiprofen, revealing that gels containing microemulsion had a higher permeation rate than those containing hydro-alcoholic solutions (Naeem, ur Rahman, Tavares, Barbosa, Chacra, Löbenberg, & Sarfraz, 2015).

  • Intragastric Delivery Systems : Bera et al. (2017) developed FLU-loaded kondogogu gum-Zn-low methoxyl pectinate emulgel matrices reinforced with calcium silicate for intragastric flurbiprofen delivery, aiming to improve the biopharmaceutical characteristics of the drug (Bera, Nadimpalli, Kumar, & Vengala, 2017).

  • Targeted Nanoparticles for Arthritis Management : Mohamed et al. (2022) designed hyaluronic acid-coated bovine serum albumin nanoparticles loaded with flurbiprofen for active drug targeting in the management of arthritis, showing promising therapeutic effects (Mohamed, El-Kamel, Hammad, & Heikal, 2022).

  • Alzheimer’s Disease Research : Abdul‐Hay et al. (2009) explored the potential of NO‐flurbiprofen in reducing amyloid‐β and enhancing cognition, suggesting a positive preclinical profile in Alzheimer’s disease (Abdul‐Hay, Luo, Ashghodom, & Thatcher, 2009).

  • Enantioseparation of Enantiomers : Cui et al. (2019) conducted a study on the enantioseparation of flurbiprofen enantiomers using chiral ionic liquids, aiming to obtain optically pure S-flurbiprofen (Cui, Ding, Shan, He, & Wu, 2019).

  • Hepatic Ischemia/Reperfusion Injury : Fu et al. (2012) found that flurbiprofen protects mice from hepatic ischemia/reperfusion injury by inhibiting GSK-3β signaling and mitochondrial permeability transition (Fu, Chen, Wang, Xu, Liu, Guo, Wang, & Shi, 2012).

  • Analgesic Efficacy and Bioequivalence Studies : Various studies, such as those by Liu et al. (2009), Maroof et al. (2015), and others, have focused on the pharmacokinetics, bioequivalence, and analgesic efficacy of flurbiprofen in different formulations (Liu, Liu, Liu, Li, Jia, Zhang, Lu, Zhang, Li, & Yu, 2009); (Maroof, Zafar, Ali, & Naveed, 2015).

Mécanisme D'action

Target of Action

Flurbiprofen Sulfate, a nonsteroidal anti-inflammatory agent (NSAIA), primarily targets the cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

This compound exerts its therapeutic effects by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, thereby reducing the production of prostaglandins . As a result, the inflammatory response is mitigated, leading to relief from symptoms such as pain and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) . This disruption in the pathway leads to a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever . Additionally, it has been suggested that this compound may mediate neuroprotection against cerebral ischemia/reperfusion injury via the Akt/GSK-3β pathway .

Pharmacokinetics

This compound exhibits rapid absorption and a drug disappearance half-life that is independent of the oral dose . The elimination of the intact drug from the peripheral circulation is biphasic and rapid . Following a single oral dose of 100 mg of Flurbiprofen, drug bioavailability is equivalent using regimens of four 25-mg tablets, two 50-mg tablets, or one 100-mg tablet once daily . It is primarily metabolized in the liver via CYP2C9, with the major metabolite being 4-hydroxy-flurbiprofen, which is inactive . Over 99% of the drug is bound to plasma proteins, primarily albumin .

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation, pain, and fever . This makes it effective for the symptomatic treatment of conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . It may also be used to treat pain associated with dysmenorrhea and mild to moderate pain accompanied by inflammation (e.g., bursitis, tendonitis, soft tissue trauma) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to interactions that may alter its efficacy and safety profile . Additionally, patient-specific factors such as age, renal function, and hepatic function can impact the drug’s metabolism and excretion . It’s important to note that long-term administration of this compound appears neither to inhibit nor induce the drug’s metabolism .

Safety and Hazards

Flurbiprofen can increase your risk of fatal heart attack or stroke . It may also cause stomach or intestinal bleeding, which can be fatal . These conditions can occur without warning while you are using flurbiprofen, especially in older adults . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Orientations Futures

Flurbiprofen, in the form of 8.75 mg lozenge or oromucosal spray, is indicated for the symptomatic relief of sore throat . Despite the low dose as compared to alternative flurbiprofen preparations, concerns have been raised regarding its safety in terms of haemorrhagic events . This systematic review was conducted to identify existing evidence on the risk of haemorrhagic events with flurbiprofen 8.75 mg dose .

Propriétés

IUPAC Name

sulfo 2-(3-fluoro-4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO5S/c1-10(15(17)21-22(18,19)20)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGSLULZVAGEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675909
Record name 2-(2-Fluoro[1,1'-biphenyl]-4-yl)propanoyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-37-3
Record name [1,1′-Biphenyl]-4-acetic acid, 2-fluoro-α-methyl-, anhydride with sulfuric acid (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159977-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluoro[1,1'-biphenyl]-4-yl)propanoyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.